(2S,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride
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Overview
Description
(2S,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing ring. The presence of the methylsulfonylmethyl group further enhances its chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The initial step involves the cyclization of a suitable precursor to form the azetidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Methyl Group: The next step involves the introduction of the methyl group at the 2-position of the azetidine ring. This can be accomplished using methylating agents such as methyl iodide under basic conditions.
Addition of the Methylsulfonylmethyl Group: The final step involves the addition of the methylsulfonylmethyl group at the 3-position. This can be achieved through sulfonylation reactions using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; typically carried out in polar solvents under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
(2S,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride has found applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-fluoro-2-methyl-azetidine;hydrochloride
- (2S,3R)-3-chloro-2-methyl-azetidine;hydrochloride
- (2S,3R)-3-bromo-2-methyl-azetidine;hydrochloride
Uniqueness
(2S,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride stands out due to the presence of the methylsulfonylmethyl group, which imparts unique chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group, thereby offering different properties and applications.
Properties
IUPAC Name |
(2S,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5-6(3-7-5)4-10(2,8)9;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZNUAOSIURECY-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)CS(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)CS(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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